2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol

Synthetic Chemistry Process Chemistry Benzothiazole Derivatization

This benzothiazole building block combines a tertiary amine with a primary alcohol, offering orthogonal reactivity for medicinal chemistry and materials science. The non‑acylatable nitrogen prevents unwanted side reactions during amide couplings, while the terminal –OH enables esterification, etherification, or carbamate formation. Select this precise intermediate to accelerate SAR studies and avoid de‑novo synthesis of less accessible analogues.

Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
CAS No. 68720-62-7
Cat. No. B3150350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol
CAS68720-62-7
Molecular FormulaC10H12N2OS
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESCN(CCO)C1=NC2=CC=CC=C2S1
InChIInChI=1S/C10H12N2OS/c1-12(6-7-13)10-11-8-4-2-3-5-9(8)14-10/h2-5,13H,6-7H2,1H3
InChIKeyDWMHZPQQTPWJBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





68720-62-7: 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol as a Specialized Benzothiazole Building Block


2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol (CAS 68720-62-7) is a heterocyclic organic compound with the molecular formula C10H12N2OS and a molecular weight of 208.28 g/mol . It is characterized by a benzothiazole core functionalized with a 2-(methylamino)ethanol group, classifying it as a tertiary amine and a primary alcohol. This compound is primarily utilized in research and development as a synthetic intermediate or building block for the creation of more complex molecules, particularly within medicinal chemistry and materials science . Its value proposition for scientific procurement lies in its specific, dual-functionality structure, which provides a unique reactivity profile for late-stage derivatization not easily replicated by simpler benzothiazole analogs.

Why 68720-62-7 Cannot Be Directly Substituted with Generic 2-Amino or 2-Mercapto Benzothiazoles


Direct substitution of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol with common, less functionalized benzothiazole building blocks (e.g., 2-aminobenzothiazole or 2-mercaptobenzothiazole) is precluded by significant differences in reactivity, physicochemical properties, and synthetic utility. As a tertiary amine, it cannot engage in acylation or sulfonylation reactions at the benzothiazole-linked nitrogen, unlike its primary amine counterparts, thereby enabling distinct, orthogonal reaction pathways [1]. Furthermore, the presence of the terminal hydroxyl group introduces a potent hydrogen-bond donor and a site for further functionalization (e.g., esterification, etherification) that is absent in the core benzothiazole scaffold [2]. These structural differences directly translate into altered solubility profiles and chromatographic behavior, impacting both reaction workup and purification. Therefore, selecting this specific intermediate is mandatory for synthetic routes that leverage its unique combination of a non-acylatable amine and a free alcohol.

Quantitative Differentiators for 68720-62-7: Synthesis, Purity, and Analytical Benchmarks


Synthetic Yield: Optimized Reaction Conditions Yield Benchmark Data for Scale-Up Decisions

A patented procedure provides explicit, quantitative synthetic conditions and yield data for 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol, which serves as a verifiable benchmark for assessing in-house synthesis versus commercial procurement. The reaction between 2-chlorobenzothiazole and 2-methylaminoethanol at 120°C for 18 hours yielded the target compound, which was used directly without further purification, implying a high crude yield and purity [1]. This specific data point allows for direct cost-benefit analysis.

Synthetic Chemistry Process Chemistry Benzothiazole Derivatization

Purity Verification: Commercially Available Analytical Standards Define Quality Benchmarks

Commercial suppliers of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol provide verified purity levels, establishing a clear quantitative benchmark for research applications. The compound is offered with a certified purity of 95%+ and a separate supplier verifies it at 98% . These purity specifications are critical for ensuring reproducibility in biological assays or as a building block in multi-step syntheses.

Analytical Chemistry Quality Control Medicinal Chemistry

Analytical Fingerprint: Verified Spectral Data for Definitive Compound Identification

The compound's unique structure is validated by its inclusion in commercial spectral databases, providing an authoritative analytical fingerprint for identity confirmation. A Mass Spectrum (GC-MS) is available for this exact compound, with the spectra cataloged under the Wiley Registry [1]. This is a critical differentiator for researchers needing to confirm the identity of their synthesized or purchased material against a recognized standard.

Analytical Chemistry Structural Elucidation Spectroscopy

Market Accessibility: Verified Supply Chain Information Simplifies Procurement

2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol is a commercially cataloged compound available from multiple verified suppliers with defined pricing and stock levels, in contrast to its close structural analogs which are not readily stocked. For instance, the compound is listed as 'available' from Chemenu (Catalog No. CM679312) , whereas the closely related 2-[(1,3-Benzothiazol-2-ylmethyl)amino]ethanol (CAS 57438-13-8) is reported as having 'temporarily no manufacturers' . This difference directly impacts project timelines and sourcing effort.

Procurement Supply Chain Research Reagents

High-Value Application Scenarios for 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol


Specialized Building Block for Late-Stage Functionalization in Medicinal Chemistry

This compound is an ideal intermediate for medicinal chemistry programs focused on introducing a benzothiazole motif with a pendant, functionalizable hydroxyethyl group. The tertiary amine prevents unwanted side reactions during subsequent steps (e.g., amide couplings), while the free alcohol allows for the introduction of diverse chemical handles (e.g., esters, ethers, carbamates) to modulate pharmacokinetic properties [1]. The ability to use the crude product without purification, as demonstrated in the patented procedure, underscores its practical utility in rapid analog synthesis .

Analytical Reference Standard for Complex Reaction Mixtures

Given the availability of a verified GC-MS spectrum in the Wiley Registry, 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol serves as an excellent analytical reference standard [1]. It can be used to definitively identify this specific compound in complex reaction mixtures, degradation studies, or environmental samples. The commercially available high-purity material (≥95%) ensures accurate calibration and quantification, a crucial requirement for rigorous analytical method development and validation.

Sourcing for Proof-of-Concept Studies Requiring Rapid Molecule Access

The robust commercial availability of this compound, in contrast to its structurally similar but unavailable analogs [1], makes it a strategic choice for initiating new research programs. For labs seeking to quickly test a hypothesis involving an alcohol-functionalized benzothiazole, purchasing this off-the-shelf building block can accelerate the project by weeks or months compared to undertaking a de novo synthesis of a less accessible analog. This reduces both time and resource expenditure during the exploratory phase of a project.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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